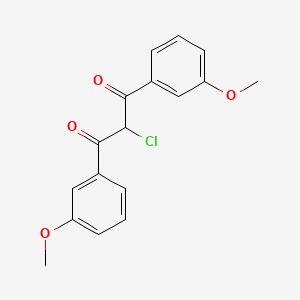![molecular formula C18H17FN4OS B4794322 N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4794322.png)
N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea
説明
N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea involves the inhibition of specific enzymes and proteins in the targeted cells. It has been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing apoptosis. Additionally, it has been shown to inhibit the activity of specific enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Moreover, it has been shown to have antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, it has shown promise as an anti-inflammatory agent, with the ability to reduce inflammation in animal models. However, one of the limitations is the lack of clinical data on its safety and efficacy. Moreover, its potential side effects and toxicity need to be thoroughly investigated before it can be considered for clinical use.
将来の方向性
N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea has several potential future directions. One of the future directions is the investigation of its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, it has shown promise as an anti-inflammatory agent, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, its potential use as an antibacterial and antifungal agent needs to be investigated further. Moreover, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been discussed in this paper. Moreover, its potential future directions have been explored, highlighting its potential use as an anticancer, anti-inflammatory, antibacterial, and antifungal agent. Further studies are needed to determine its efficacy and safety in clinical trials, paving the way for the development of new and improved compounds.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential applications in various scientific fields. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Moreover, it has shown promise as an anti-inflammatory agent, with the ability to reduce inflammation in animal models. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-11-7-8-14(9-12(11)2)20-17(24)21-18-23-22-16(25-18)10-13-5-3-4-6-15(13)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIMYEJAGGTCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4794239.png)

![2-[(4-chlorophenoxy)methyl]-5-[4-(diphenylmethyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4794248.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4794259.png)
![1-(methylsulfonyl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-piperidinecarboxamide](/img/structure/B4794265.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4794288.png)
![(5-{4-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4794294.png)
![2-[isopropyl(phenyl)amino]-2-oxoethyl (2,4-dichlorophenoxy)acetate](/img/structure/B4794302.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4794307.png)
![5-bromo-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4794308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4794317.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4794323.png)
